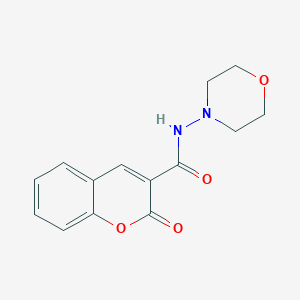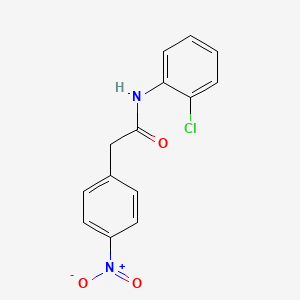![molecular formula C19H22BrN3O3S B5776416 N-(2-bromophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5776416.png)
N-(2-bromophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide, commonly known as BPPM, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BPPM belongs to the class of sulfonamide derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antidepressant effects.
作用机制
The exact mechanism of action of BPPM is still not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that play a key role in inflammation and pain. BPPM has also been found to modulate the activity of the serotoninergic and noradrenergic systems, which are involved in the regulation of mood and pain perception.
Biochemical and Physiological Effects:
BPPM has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. BPPM has also been shown to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes in animal models of neuropathic pain. In addition, BPPM has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons.
实验室实验的优点和局限性
BPPM has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in good yields. BPPM has also been found to exhibit low toxicity in animal models, making it a suitable candidate for further studies. However, there are also some limitations to using BPPM in lab experiments. The exact mechanism of action of BPPM is still not fully understood, which makes it difficult to design experiments that specifically target its biological activity. In addition, the limited availability of BPPM may hinder its use in larger-scale experiments.
未来方向
There are several future directions for the scientific research application of BPPM. Further studies are needed to fully understand its mechanism of action and to identify its potential therapeutic targets. BPPM may also be investigated for its potential use in the treatment of other diseases, such as cancer and neurodegenerative disorders. The development of new synthetic methods for BPPM may also increase its availability and facilitate its use in larger-scale experiments. Overall, BPPM has significant potential for further scientific research and may lead to the development of new therapeutic agents in the future.
合成方法
The synthesis of BPPM involves the reaction of 2-bromobenzylamine and 4-phenylpiperazine-1-carboxylic acid with methanesulfonyl chloride in the presence of triethylamine. The resulting product is then treated with oxalyl chloride and finally with N-methylmorpholine to obtain BPPM. This synthesis method has been reported in various research articles and has been found to yield high purity and good yields of BPPM.
科学研究应用
BPPM has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in various animal models. BPPM has also been reported to possess antidepressant-like effects in mice. In addition, BPPM has been investigated for its potential use in the treatment of neuropathic pain and as a potential anti-cancer agent. The scientific research application of BPPM is still in its early stages, and further studies are needed to fully understand its therapeutic potential.
属性
IUPAC Name |
N-(2-bromophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O3S/c1-27(25,26)23(18-10-6-5-9-17(18)20)15-19(24)22-13-11-21(12-14-22)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVPUTNHGCKYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC=CC=C2)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5776366.png)
![ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5776372.png)

![N-{4-[1-(2-hydrazino-2-oxoethyl)-1H-imidazol-4-yl]phenyl}acetamide](/img/structure/B5776383.png)
![3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5776392.png)

![4-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5776413.png)

![N-(4-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5776420.png)
